![molecular formula C8H10BrNS B1418494 N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine CAS No. 1156313-38-0](/img/structure/B1418494.png)
N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine
Overview
Description
“N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine” is a chemical compound with the CAS Number: 1156313-38-0 . It has a molecular weight of 232.14 g/mol . The IUPAC name for this compound is N-[(5-bromo-3-thienyl)methyl]cyclopropanamine .
Molecular Structure Analysis
The Inchi Code for “N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine” is 1S/C8H10BrNS/c9-8-3-6(5-11-8)4-10-7-1-2-7/h3,5,7,10H,1-2,4H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine” is a liquid at room temperature .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine: and its derivatives have been studied for their potential anticancer properties. Thiophene derivatives are known to exhibit a range of pharmacological activities, including anticancer effects . The compound’s ability to interact with various biological targets can be leveraged to design and synthesize new anticancer agents.
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules, such as N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine , play a crucial role in the development of organic semiconductors . These compounds are valuable for creating advanced materials with desirable electronic properties.
Chemical Synthesis: Building Blocks
This compound serves as a building block in chemical synthesis, providing a versatile framework for constructing more complex molecules. Its structure allows for various substitutions and modifications, enabling the creation of a diverse array of chemical entities .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .
Neuropharmacology: Sodium Channel Blockers
Thiophene derivatives are known to act as voltage-gated sodium channel blockers. Research into compounds like N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine could lead to the development of new anesthetics or treatments for neurological conditions .
Corrosion Inhibition: Industrial Applications
The thiophene moiety in N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine has applications in industrial chemistry as a corrosion inhibitor. Its incorporation into materials can enhance their durability and lifespan .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c9-8-3-6(5-11-8)4-10-7-1-2-7/h3,5,7,10H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDCOKXRMHVHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CSC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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